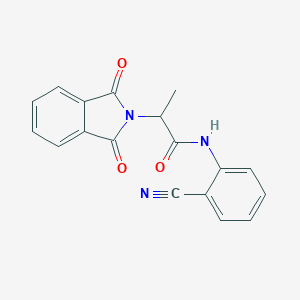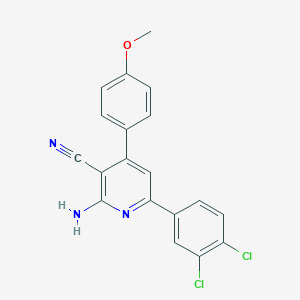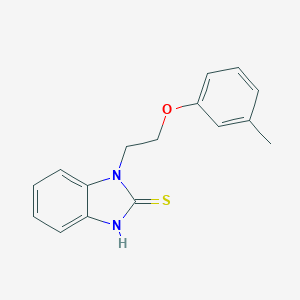![molecular formula C22H18N4S B416314 14-amino-16-phenyl-18-thia-2,13-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-15-carbonitrile](/img/structure/B416314.png)
14-amino-16-phenyl-18-thia-2,13-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-15-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-phenyl-8,9,10,11-tetrahydro-7H-cyclohepta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique polycyclic structure that includes a combination of pyridine, thiophene, and cycloheptane rings, making it a versatile scaffold for various chemical transformations and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-phenyl-8,9,10,11-tetrahydro-7H-cyclohepta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile typically involves multi-step reactions that include cyclization, condensation, and substitution reactions. One common approach involves the condensation of appropriate starting materials such as aldehydes, malononitrile, and β-ketoesters in the presence of catalysts. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain the desired purity levels required for pharmaceutical applications .
化学反应分析
Types of Reactions
2-amino-4-phenyl-8,9,10,11-tetrahydro-7H-cyclohepta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
科学研究应用
2-amino-4-phenyl-8,9,10,11-tetrahydro-7H-cyclohepta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
作用机制
The mechanism of action of 2-amino-4-phenyl-8,9,10,11-tetrahydro-7H-cyclohepta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
2-amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable biological activities.
Thiophene derivatives: These compounds also contain a thiophene ring and have diverse applications in medicinal chemistry.
Pyrido[2,3-d]pyrimidines: These compounds have a similar polycyclic framework and are used in various therapeutic applications.
Uniqueness
What sets 2-amino-4-phenyl-8,9,10,11-tetrahydro-7H-cyclohepta[b]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile apart is its unique combination of multiple ring systems, which provides a versatile scaffold for chemical modifications and enhances its potential for diverse biological activities .
属性
分子式 |
C22H18N4S |
|---|---|
分子量 |
370.5g/mol |
IUPAC 名称 |
14-amino-16-phenyl-18-thia-2,13-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-15-carbonitrile |
InChI |
InChI=1S/C22H18N4S/c23-12-16-18(13-7-3-1-4-8-13)20-19(26-21(16)24)15-11-14-9-5-2-6-10-17(14)25-22(15)27-20/h1,3-4,7-8,11H,2,5-6,9-10H2,(H2,24,26) |
InChI 键 |
PFOFIPLDUWUDAW-UHFFFAOYSA-N |
SMILES |
C1CCC2=CC3=C(N=C2CC1)SC4=C3N=C(C(=C4C5=CC=CC=C5)C#N)N |
规范 SMILES |
C1CCC2=CC3=C(N=C2CC1)SC4=C3N=C(C(=C4C5=CC=CC=C5)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-(5-{[1-(3,4-dimethylphenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}-2-furyl)benzoate](/img/structure/B416233.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B416234.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B416235.png)
![ethyl 4-{[1-(4-isopropylphenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoate](/img/structure/B416236.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B416238.png)
![3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{4-nitrophenyl}acrylonitrile](/img/structure/B416240.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B416241.png)
![{4-[(5-Nitropyridin-2-yl)oxy]benzylidene}propanedinitrile](/img/structure/B416242.png)
![5-[4-(5-Nitro-pyridin-2-yloxy)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B416244.png)


![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B416251.png)
![2-[4-(2,2-dicyanovinyl)-2-methoxyphenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B416252.png)

